molecular formula C16H22O2 B12441951 1-(4-Hydroxyphenyl)dec-1-en-3-one

1-(4-Hydroxyphenyl)dec-1-en-3-one

Cat. No.: B12441951
M. Wt: 246.34 g/mol
InChI Key: OSHSLMUZKCDEDD-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)dec-1-en-3-one is a natural compound isolated from the roots of Alpinia galanga, a plant renowned for its medicinal properties . Structurally, it features a 10-carbon aliphatic chain with a conjugated enone system (C=O at position 3 and a double bond at position 1) and a 4-hydroxyphenyl group at the terminal carbon. The (E)-stereochemistry of the double bond is critical for its biological interactions .

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

1-(4-hydroxyphenyl)dec-1-en-3-one

InChI

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3

InChI Key

OSHSLMUZKCDEDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)dec-1-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

1-(4-Hydroxyphenyl)dec-1-en-3-one serves as a versatile building block in organic synthesis. Its phenolic structure allows for various chemical modifications, making it useful in the development of more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: It can be oxidized or reduced to yield derivatives with varied biological activities.

Biology

The compound exhibits notable biological activities that make it a subject of interest in pharmacological research.

Biological Activities:

  • Antimicrobial Properties: Studies have indicated that 1-(4-Hydroxyphenyl)dec-1-en-3-one possesses antimicrobial properties against various pathogens.
  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential as an antioxidant agent.

Medicine

Research into the medicinal applications of 1-(4-Hydroxyphenyl)dec-1-en-3-one has revealed its potential therapeutic benefits.

Therapeutic Applications:

  • Anti-inflammatory Effects: The compound is being explored for its ability to reduce inflammation, which could benefit conditions like arthritis.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation, indicating promise as a candidate for cancer therapy.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisUseful in nucleophilic substitutions and redox reactions
BiologyExhibits antimicrobial and antioxidant propertiesEffective against various pathogens; scavenges free radicals
MedicinePotential anti-inflammatory and anticancer agentReduces inflammation; inhibits cancer cell growth

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial effects of 1-(4-Hydroxyphenyl)dec-1-en-3-one against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products.

Case Study 2: Antioxidant Properties

In another research article, the antioxidant activity of the compound was evaluated using DPPH radical scavenging assays. The findings indicated that it effectively reduced oxidative stress markers in vitro, highlighting its applicability in nutraceutical formulations aimed at promoting health.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydroxyphenyl-Enone Derivatives

Compound Name Substituents/Modifications CAS Number Source Key Features
1-(4-Hydroxyphenyl)dec-1-en-3-one 4-hydroxyphenyl, dec-1-en-3-one chain 958631-84-0 Alpinia galanga (E)-configuration, natural origin
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one (Shogaol) 4-hydroxy-3-methoxyphenyl, dec-4-en-3-one 555-66-8 Ginger species Methoxy group, anti-inflammatory properties
1-Dehydro-[6]-gingerdione 4-hydroxy-3-methoxyphenyl, deca-1,4-dien-3-one 748159-33-3 Ginger Dienone system, antioxidant activity
Calyxin B Bis(4-hydroxyphenyl)hept-6-en-3-ol N/A Alpinia galanga Dual hydroxyphenyl groups, anti-cancer potential

Key Observations :

  • Substituent Effects: The addition of a methoxy group in Shogaol (vs.
  • Double Bond Position : Shogaol’s double bond at position 4 (vs. position 1 in the target compound) alters molecular rigidity, impacting receptor binding .
  • Biological Source : Both 1-(4-Hydroxyphenyl)dec-1-en-3-one and Calyxin B derive from Alpinia galanga, suggesting shared biosynthetic pathways .

Pharmacological Activity Comparison

Table 2: Cytotoxic Activity of Hydroxyphenyl-Containing Compounds

Compound Name Cancer Cell Line (IC₅₀, μM) Notes Reference
1-(4-Hydroxyphenyl)dec-1-en-3-one Not explicitly reported Limited cytotoxic data available
N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide PC-3 (prostate): 1.83; OVCAR-03 (ovarian): 1.65 β-carboline hybrid with enhanced specificity
Shogaol Multiple cell lines: <10 μM Broad-spectrum anti-cancer activity via NF-κB inhibition

Key Observations :

  • Activity Gaps : While β-carboline derivatives with 4-hydroxyphenyl groups show potent cytotoxicity (e.g., IC₅₀ ~1.65–1.83 μM in prostate/ovarian cancers), similar data for 1-(4-Hydroxyphenyl)dec-1-en-3-one are absent, highlighting a research gap .
  • Mechanistic Diversity: Shogaol’s anti-inflammatory and anticancer effects are well-documented, suggesting that the enone system and methoxy substitution synergize for bioactivity .

Key Observations :

  • Derivative Synthesis : Introduction of a 3,4-dihydroxyphenyl group (vs. 4-hydroxyphenyl) could improve antioxidant capacity but may reduce bioavailability due to increased polarity .

Biological Activity

1-(4-Hydroxyphenyl)dec-1-en-3-one, also known as (E)-1-(4-hydroxyphenyl)dec-1-en-3-one, is a phenolic compound that has garnered attention for its potential biological activities. Isolated from the roots of Alpinia galanga, this compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₆H₂₂O₂
  • Molecular Weight : 246.34 g/mol
  • CAS Number : 958631-84-0

Biological Activity

Research indicates that 1-(4-Hydroxyphenyl)dec-1-en-3-one possesses several biological activities, including:

Anticancer Activity

A study evaluated the anticancer effects of various derivatives related to 1-(4-Hydroxyphenyl)dec-1-en-3-one. The compound demonstrated significant antiproliferative activity against human cervical cancer (HeLa) and rat glioma (C6) cell lines. The mechanism involved the induction of apoptosis, which was confirmed through various assays such as the BrdU proliferation ELISA assay .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against a range of microorganisms, suggesting its potential as an antimicrobial agent .

Other Biological Activities

1-(4-Hydroxyphenyl)dec-1-en-3-one has been implicated in various biological pathways, including:

  • Anti-infection : Exhibits activity against bacterial and viral pathogens.
  • Cell Cycle Regulation : Influences cell cycle progression and DNA damage response mechanisms.
  • Apoptosis Induction : Triggers apoptosis in cancer cells, contributing to its anticancer effects.
  • Neuroprotective Effects : Potentially protects neuronal cells from damage .

The biological activity of 1-(4-Hydroxyphenyl)dec-1-en-3-one is attributed to its ability to interact with specific molecular targets, influencing various biochemical processes. The compound's phenolic structure allows it to engage with cellular receptors and enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell proliferation, apoptosis, and inflammation .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of 1-(4-Hydroxyphenyl)dec-1-en-3-one:

StudyFocusFindings
Anticancer ActivitySignificant antiproliferative effects on HeLa and C6 cell lines; induction of apoptosis observed.
Antimicrobial PropertiesNotable activity against various pathogens; potential for therapeutic applications in infectious diseases.
Mechanistic InsightsInteraction with cellular targets leading to modulation of apoptotic pathways and cell cycle regulation.

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